molecular formula C5H11OS+ B1258502 3-Dimethylsulfoniopropionaldehyde

3-Dimethylsulfoniopropionaldehyde

Cat. No.: B1258502
M. Wt: 119.21 g/mol
InChI Key: OISJAAYQHIBAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Composition and Formula

3-Dimethylsulfoniopropionaldehyde possesses the molecular formula C₅H₁₁OS, representing a compact organosulfur molecule with a molecular weight of 119.201 daltons. The compound's elemental composition includes five carbon atoms, eleven hydrogen atoms, one oxygen atom, and one sulfur atom, organized in a linear chain configuration with terminal functional groups. The monoisotopic mass has been precisely determined as 119.0530606652 daltons, providing accurate mass spectral identification parameters for analytical applications. The molecular structure incorporates a sulfonium center bearing two methyl groups and a three-carbon chain terminating in an aldehyde functionality, creating a zwitterionic character under physiological conditions.

Property Value Reference
Molecular Formula C₅H₁₁OS
Molecular Weight 119.201 Da
Monoisotopic Mass 119.0530606652 Da
Carbon Count 5
Hydrogen Count 11

The simplified molecular input line entry system notation for this compound is represented as CS+CCC=O, clearly illustrating the positively charged sulfur center connected to two methyl groups and a propyl chain bearing the aldehyde functionality. This notation system enables precise computational modeling and database searches while maintaining structural clarity for chemical information systems.

Structural Characteristics and Configuration

The structural architecture of this compound features a sulfonium center as the defining characteristic, where sulfur maintains a formal positive charge through coordination with three carbon substituents. The compound functions as a sulfonium derivative of dimethylsulfide with a 3-oxopropyl substituent, creating a unique molecular framework that combines the electronic properties of sulfonium species with aldehyde reactivity. The linear three-carbon chain connecting the sulfonium center to the aldehyde group provides sufficient flexibility for conformational changes while maintaining the essential chemical functionality required for biological activity.

The International Union of Pure and Applied Chemistry Key for this compound, represented as OISJAAYQHIBAQP-UHFFFAOYSA-N, provides a unique identifier that ensures accurate database retrieval and chemical identification across various information systems. The molecular geometry around the sulfur center adopts a tetrahedral configuration, typical of sulfonium compounds, with bond angles influenced by the electronic repulsion between the positively charged sulfur and its substituents. The aldehyde group maintains its characteristic planar geometry with the carbonyl carbon exhibiting sp² hybridization, enabling participation in nucleophilic addition reactions and other carbonyl chemistry transformations.

Physical States and Stability Parameters

This compound exists as a polar organic compound under standard laboratory conditions, with its physical state influenced by the ionic character imparted by the sulfonium functionality. The presence of both hydrophilic sulfonium and hydrophobic alkyl components creates amphiphilic properties that affect solubility characteristics and intermolecular interactions. The compound demonstrates stability under neutral aqueous conditions but exhibits sensitivity to extreme pH values and elevated temperatures that can trigger decomposition reactions.

The stability profile of this aldehyde derivative reflects the balance between the electron-withdrawing effects of the positively charged sulfur center and the electron-donating properties of the methyl substituents. Environmental factors such as ionic strength, temperature, and the presence of nucleophilic species significantly influence the compound's persistence in solution. Research indicates that the molecule maintains structural integrity under physiological conditions encountered in marine environments, enabling its function as a metabolic intermediate in algal biosynthetic pathways.

Spontaneous Decomposition Mechanisms

The decomposition chemistry of this compound involves several potential pathways that reflect the inherent reactivity of both the sulfonium center and the aldehyde functionality. Under aqueous conditions, the compound may undergo hydrolytic cleavage at the carbon-sulfur bonds, particularly under elevated temperature or extreme pH conditions. The sulfonium center represents a site of potential nucleophilic attack, where water molecules or other nucleophiles can displace one of the methyl groups, leading to the formation of dimethylsulfide and corresponding aldehyde derivatives.

Oxidative decomposition pathways involve the interaction of the aldehyde group with molecular oxygen or other oxidizing agents present in the environment. These reactions can lead to the formation of carboxylic acid derivatives while potentially affecting the sulfonium center through secondary oxidation processes. The presence of transition metal ions or enzymatic systems can catalyze decomposition reactions, creating additional pathways for molecular breakdown that are relevant in biological systems where the compound functions as a metabolic intermediate.

Spectroscopic Properties and Analytical Detection

The spectroscopic characteristics of this compound provide distinctive signatures for analytical identification and quantification in complex biological matrices. Mass spectrometry represents the primary analytical technique for compound detection, utilizing the unique molecular ion peak at mass-to-charge ratio 119 and characteristic fragmentation patterns resulting from the loss of methyl groups from the sulfonium center. The fragmentation behavior typically includes the formation of dimethylsulfide cations and aldehyde-containing fragments that enable structural confirmation through tandem mass spectrometry approaches.

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts corresponding to the different carbon and hydrogen environments within the molecule. The sulfonium methyl groups exhibit distinctive chemical shifts compared to conventional alkyl methyls due to the deshielding effects of the positively charged sulfur center. The aldehyde proton demonstrates characteristic downfield resonance typical of carbonyl-bearing carbons, while the methylene protons of the propyl chain show intermediate chemical shift values reflecting their position between the electron-withdrawing groups.

Properties

Molecular Formula

C5H11OS+

Molecular Weight

119.21 g/mol

IUPAC Name

dimethyl(3-oxopropyl)sulfanium

InChI

InChI=1S/C5H11OS/c1-7(2)5-3-4-6/h4H,3,5H2,1-2H3/q+1

InChI Key

OISJAAYQHIBAQP-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CCC=O

Synonyms

3-dimethylsulfoniopropionaldehyde
DMSP-ald

Origin of Product

United States

Preparation Methods

Enzymatic Conversion via S-Methylmethionine Decarboxylase (SDC)

The primary biosynthetic route to DMSP-ald in organisms such as Spartina alterniflora involves the decarboxylation of S-methylmethionine (SMM) to form 3-dimethylsulfoniopropylamine (DMSP-amine), followed by its oxidation to DMSP-ald. SDC, a pyridoxal 5′-phosphate (PLP)-dependent enzyme, catalyzes the first step with high specificity for the l-enantiomer of SMM. Kinetic studies reveal an apparent Kₘ of 28 mM for SMM, indicating a low substrate affinity that necessitates high intracellular SMM concentrations for efficient catalysis. The reaction generates equimolar amounts of CO₂ and DMSP-amine, with optimal activity observed at pH 8.0–8.5 and temperatures aligning with mesophilic conditions (20–30°C).

Table 1: Kinetic Parameters of SDC and DMSP-Amine Oxidase

Enzyme Substrate Kₘ (mM) Vₘₐₓ (nmol·min⁻¹·mg⁻¹) Cofactor Requirement
SDC S-Methylmethionine 28 1,200 PLP
DMSP-Amine Oxidase DMSP-Amine 0.8 580 Flavin adenosine dinucleotide (FAD)

Oxidation of DMSP-Amine to DMSP-Ald by DMSP-Amine Oxidase

DMSP-amine oxidase, a flavin adenosine dinucleotide (FAD)-dependent enzyme, converts DMSP-amine to DMSP-ald via a two-electron oxidation mechanism. This enzyme exhibits a much lower Kₘ (0.8 mM) compared to SDC, enabling efficient turnover even at submillimolar substrate concentrations. The reaction is irreversible and proceeds through the formation of an imine intermediate, which hydrolyzes spontaneously to yield DMSP-ald and ammonia. Notably, DMSP-ald is highly unstable in aqueous solutions, decomposing to dimethyl sulfide (DMS) unless stabilized by immediate derivatization or low-temperature storage.

Optimization of Enzymatic Synthesis Conditions

Substrate and Cofactor Supplementation

In vitro reconstitution of the DMSP-ald pathway requires careful balancing of SMM, PLP, and FAD concentrations. PLP acts as both a cofactor for SDC and a stabilizing agent, preventing enzyme denaturation during prolonged reactions. FAD must be replenished periodically due to its degradation under oxidative conditions.

Reaction Quenching and Product Stabilization

To mitigate DMSP-ald degradation, reaction mixtures are typically quenched with cold methanol (≤−20°C) immediately after synthesis. Methanol inhibits residual enzymatic activity and stabilizes DMSP-ald by forming a protective solvation shell. For long-term storage, samples are flash-frozen in liquid nitrogen and maintained at −80°C, with stability confirmed for up to two months under these conditions.

Analytical Methods for DMSP-Ald Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS enables direct quantification of DMSP-ald without derivatization, offering a linear dynamic range of 0.1–100 µM and a limit of detection (LOD) of 0.05 µM. Mobile phases containing 0.1% formic acid in water and methanol enhance ionization efficiency, while C18 columns provide baseline separation from interfering metabolites.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

Indirect GC-FPD analysis involves trapping DMSP-ald-derived DMS in 30% H₂O₂, converting it to non-volatile dimethyl sulfoxide (DMSO). While this method achieves a comparable LOD (0.1 µM), it introduces a 10–15% systematic error due to incomplete DMS oxidation.

Comparative Analysis of Preparation Approaches

Enzymatic vs. Chemical Synthesis

No chemical synthesis routes for DMSP-ald are documented in the reviewed literature, underscoring the exclusivity of enzymatic methods. Attempts to oxidize DMSP-amine chemically (e.g., using H₂O₂ or periodate) yield complex mixtures dominated by DMS and sulfoxides, highlighting the superiority of enzyme-mediated oxidation.

Scalability Challenges

Large-scale DMSP-ald production is constrained by the low volumetric activity of SDC (1,200 nmol·min⁻¹·mg⁻¹) and the cost of recombinant enzyme expression. Fed-batch bioreactor systems with in situ product removal could address these limitations by maintaining high substrate concentrations and minimizing feedback inhibition.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involving 3-dimethylsulfoniopropionaldehyde in plant systems?

  • Methodological Answer : DMSP-aldehyde is a substrate for betaine aldehyde dehydrogenase (BADH) in plants, which catalyzes its oxidation to dimethylsulfoniopropionate (DMSP). Experimental validation involves transgenic plant models (e.g., tobacco expressing sugar beet BADH) and enzyme activity assays using spectrophotometry to track NADH production at 340 nm. Reaction buffers typically include Tris-HCl (pH 8.5) and 1 mM EDTA to stabilize enzyme activity .

Q. How can this compound be detected and quantified in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimal for detection. Sample preparation includes derivatization with hydroxylamine hydrochloride to form stable oximes. Calibration curves using deuterated internal standards (e.g., D₃-DMSP-aldehyde) improve quantification accuracy. Solubility in aqueous solutions (slight solubility, ~0.5 mg/mL) necessitates organic-aqueous phase partitioning for extraction .

Q. What synthetic routes are available for this compound in laboratory settings?

  • Methodological Answer : DMSP-aldehyde is synthesized via oxidation of dimethylsulfoniopropanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Alternative routes include enzymatic conversion from dimethylsulfonioacetate precursors in bacteria. Reaction purity is confirmed via ¹H NMR (δ 9.7 ppm for aldehyde proton) and FT-IR (strong C=O stretch at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How do enzyme kinetics studies resolve substrate specificity conflicts for BADH with this compound?

  • Methodological Answer : Substrate competition assays using BADH isoforms (e.g., rice BAD2) compare catalytic efficiency (kₐₜₜ/Kₘ) between DMSP-aldehyde and other aldehydes (e.g., γ-aminobutyraldehyde). Data contradictions arise from enzyme promiscuity, resolved by X-ray crystallography to identify active-site residues (e.g., Cys-294 in sugar beet BADH) critical for binding DMSP-aldehyde. Mutagenesis studies (e.g., C294A mutants) validate specificity determinants .

Q. What experimental designs mitigate stability challenges of this compound in aqueous solutions?

  • Methodological Answer : DMSP-aldehyde degrades via hydration to gem-diols in water. Stabilization strategies include:

  • Buffering at pH 4–5 (acetate buffer) to slow hydration.
  • Storage at –80°C in anhydrous DMSO.
  • Use of cryoprotectants (e.g., glycerol) in enzymatic assays.
    Degradation is monitored via time-resolved NMR or UV-Vis spectroscopy tracking aldehyde peak attenuation .

Q. How can contradictory data on DMSP-aldehyde’s role in plant stress responses be reconciled?

  • Methodological Answer : Discrepancies arise from species-specific BADH expression levels and environmental factors (e.g., salinity). Meta-analyses of transcriptomic datasets (e.g., RNA-seq from Arabidopsis thaliana under salt stress) correlate BADH upregulation with DMSP accumulation. Isotope tracing (¹⁴C-labeled DMSP-aldehyde) in hydroponic systems quantifies metabolic flux toward DMSP versus alternative pathways (e.g., volatilization as dimethyl sulfide) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Dimethylsulfoniopropionaldehyde
Reactant of Route 2
3-Dimethylsulfoniopropionaldehyde

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